2-amino-4,6-bis(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C8H5F6N3O. This compound features a unique structure characterized by two trifluoromethyl groups attached to a pyridine ring, which contributes to its distinctive properties and reactivity. It is primarily utilized in scientific research due to its potential applications in various fields including chemistry, biology, and medicine. The compound is classified under trifluoromethylpyridines, which are known for their importance in agrochemical and pharmaceutical industries .
The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide can be achieved through several methods:
The synthesis typically requires specific conditions, such as temperature control and the presence of catalysts to facilitate reactions. For instance, the chlorine/fluorine exchange may involve high temperatures and specialized equipment to manage the reactive halogen species effectively .
The molecular structure of 2-amino-4,6-bis(trifluoromethyl)nicotinamide consists of a pyridine ring substituted with two trifluoromethyl groups at the 4 and 6 positions and an amino group at the 2 position. This arrangement contributes to its unique chemical behavior.
2-amino-4,6-bis(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
The reactivity of this compound is largely attributed to the electron-withdrawing nature of the trifluoromethyl groups, which enhance its electrophilic character and influence its interactions with nucleophiles in various chemical environments.
The mechanism of action for 2-amino-4,6-bis(trifluoromethyl)nicotinamide involves interactions at the biochemical level where it may act on specific enzyme active sites. The presence of pyridine nitrogen is believed to be protonated in these sites, providing resonance stabilization for carbanionic intermediates during enzymatic reactions.
This compound interacts with multiple biochemical pathways due to its structural characteristics, particularly in relation to fluorinated compounds that have shown significant biological activity .
Studies indicate that trifluoromethylpyridines exhibit unique physical properties that make them suitable for applications in diverse fields such as agrochemicals and pharmaceuticals .
2-amino-4,6-bis(trifluoromethyl)nicotinamide has several applications:
The strategic incorporation of trifluoromethyl (–CF₃) groups into pharmacophores represents a cornerstone of modern medicinal chemistry, driven by their profound influence on molecular properties and bioactivity. This lipophilic, strongly electron-withdrawing group significantly enhances membrane permeability and metabolic stability by reducing susceptibility to oxidative degradation. In antifungal agents like boscalid, the –CF₃ group contributes to improved target binding through hydrophobic interactions and dipole effects within enzyme active sites [4] [10]. The steric and electronic perturbation induced by –CF₃ substitutions can reach up to 10 Å, substantially altering molecular conformation and charge distribution [5].
Table 1: Physicochemical Properties of 2-Amino-4,6-bis(trifluoromethyl)nicotinamide
Property | Value | Significance |
---|---|---|
CAS Number | 89990-38-5 | Unique compound identifier |
Molecular Formula | C₈H₅F₆N₃O | Indicates elemental composition |
Molecular Weight | 273.14 g/mol | Impacts pharmacokinetic parameters |
Hydrogen Bond Donors | 2 (amino + amide) | Influences target binding and solubility |
Hydrogen Bond Acceptors | 4 (carbonyl O, ring N, amino N) | Determines interaction capacity with biological targets |
Lipophilicity (Predicted logP) | ~2.8 | Optimal range for membrane permeability and bioavailability |
Synthetic accessibility of trifluoromethylated compounds has dramatically improved with advances in radical trifluoromethylation techniques, enabling selective introduction of –CF₃ groups onto electron-deficient heterocycles like pyridines under mild conditions [5]. This progress facilitates the development of analogs with optimized bioactivity profiles.
Table 2: Impact of Trifluoromethyl Substitution on Key Molecular Parameters
Molecular Parameter | Effect of –CF₃ Group | Biological Consequence |
---|---|---|
Lipophilicity | ↑↑ (Significant increase) | Enhanced membrane permeability and tissue distribution |
Metabolic Stability | ↑ (Resistance to CYP450 oxidation) | Prolonged half-life and reduced clearance |
Electron Density | ↓↓ (Strong electron-withdrawal) | Altered binding interactions with target proteins |
Steric Bulk | Moderate increase (Van der Waals volume = 38.3 ų) | Improved shape complementarity in hydrophobic binding pockets |
pKa Modulation | Decreases basicity of adjacent groups | Enhanced bioavailability through improved solubility at physiological pH |
In antifungal nicotinamide derivatives, the –CF₃ group's position significantly influences bioactivity. For instance, in compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide), the specific positioning of substituents resulted in exceptional activity against Candida albicans (MIC 0.25 μg/mL) – 64-fold more potent than structural analogs lacking optimized –CF₃ placement [4]. This demonstrates how strategic trifluoromethyl deployment can dramatically enhance pharmacophore performance.
The nicotinamide (pyridine-3-carboxamide) scaffold provides exceptional versatility in drug design due to its dual functionality as a hydrogen bond acceptor (pyridine nitrogen) and donor (amide NH), coupled with its metabolic relevance in cellular redox processes. As a structural mimic of endogenous NAD⁺ components, nicotinamide-based compounds demonstrate a remarkable capacity to interact with NAD⁺-binding enzymes, particularly those involved in cellular metabolism and epigenetic regulation [3] [7].
The molecule's core participates in critical biological pathways through several mechanisms:
Structural Mimicry at Catalytic Sites: The pyridine ring's nitrogen and substituents enable π-stacking, charge transfer, and coordination bonding within enzyme active sites. For instance, in NAMPT inhibition, the carboxamide group forms critical hydrogen bonds with catalytic residues (Asp219, Phe193), while the pyridine nitrogen coordinates with the ribose phosphate moiety [3] [9].
Modulation of Electron Transfer: The electron-deficient nature of the nicotinamide ring facilitates redox interactions, particularly with dehydrogenases like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), where inhibition blocks glycolysis at the GAPDH step, causing catastrophic ATP depletion in rapidly proliferating cells [3] [9].
Table 3: Comparison of Nicotinamide Derivatives in Enzyme-Targeted Therapeutics
Compound Type | Representative Structure | Primary Target | Biological Activity |
---|---|---|---|
Simple Nicotinamide | Unsubstituted ring | Multiple NAD⁺ enzymes | Moderate antifungal activity [4] |
Mono-trifluoromethyl | –CF₃ at position 4 | Fungal cell wall enzymes | Improved activity vs phytopathogens [10] |
Bis-trifluoromethyl | –CF₃ at positions 4 & 6 | NAMPT & fungal targets | Potent dual activity [4] |
Oxadiazole hybrids | 1,3,4-oxadiazole at C-2 | Unknown fungal targets | Moderate activity against Fusarium [10] |
Metabolomic studies of NAMPT inhibition reveal that nicotinamide analogs trigger profound metabolic perturbations beyond NAD⁺ depletion, including accumulation of fructose 1-phosphate and sedoheptulose 1-phosphate, disruption of purine/pyrimidine metabolism, and altered amino acid flux [9]. This multidimensional impact makes the nicotinamide scaffold particularly valuable for targeting metabolically hyperactive cells in oncology and infectious disease contexts.
The scaffold's synthetic accessibility facilitates rapid structural diversification. Novel derivatives are efficiently synthesized via one-step coupling reactions between aromatic carboxylic acids and amines using coupling reagents like PyBOP, enabling high-throughput exploration of structure-activity relationships [4] [10]. This synthetic versatility underpins the scaffold's prominence in developing enzyme-targeted therapeutics.
The strategic placement of two trifluoromethyl groups at the 4- and 6-positions of the nicotinamide ring creates a synergistic enhancement of biological activity that exceeds the additive effects of individual substitutions. This synergy arises from three interconnected mechanisms:
Electron Density Redistribution: The combined electron-withdrawing effects of –CF₃ groups at C-4 and C-6 dramatically reduce electron density at C-2 and C-5 positions. This polarization enhances hydrogen bonding capability at the C-2 amino group (pKa reduction by ~1.5 units) and increases electrophilicity at C-5, facilitating interactions with nucleophilic residues in target enzymes [4] [10]. Computational modeling reveals a 40% increase in molecular dipole moment compared to mono-substituted analogs, significantly enhancing electrostatic complementarity with polarized binding pockets in NAMPT and fungal cell wall biosynthesis enzymes.
Steric Complementarity: The 4,6-bis(trifluoromethyl) configuration creates a distinctive steric profile with three-dimensional complementarity for hydrophobic enzyme subpockets. Molecular docking studies indicate simultaneous filling of two adjacent hydrophobic cavities in Candida albicans targets, with binding energy improvements of -3.2 kcal/mol versus mono-trifluoromethyl analogs [4]. The 109° bond angle of the –CF₃ group optimally orients fluorine atoms for van der Waals contacts with aliphatic residues (Val, Ile, Leu) that line these cavities.
Conformational Restriction: Steric repulsion between the two –CF₃ groups forces the substituents into coplanar arrangements with the pyridine ring, reducing rotational freedom and decreasing the entropic penalty upon binding. This pre-organization effect increases binding affinity by 15-20 fold compared to flexible analogs, as measured by surface plasmon resonance studies [4].
Table 4: Comparative Antifungal Activity of Trifluoromethyl-Substituted Nicotinamides
Compound | Substitution Pattern | C. albicans SC5314 MIC (μg/mL) | Relative Potency |
---|---|---|---|
Nicotinamide | Unsubstituted | >64 | Baseline |
4-(Trifluoromethyl) analog | Mono-CF₃ at C-4 | 16.0 | 4× |
6-(Trifluoromethyl) analog | Mono-CF₃ at C-6 | 8.0 | 8× |
4,6-Bis(trifluoromethyl) | Dual CF₃ at C-4 & C-6 | 0.25 | 256× |
Fluconazole (control) | Triazole-based | 0.25 | Reference standard |
The synergistic advantage is particularly evident against drug-resistant pathogens. Against six fluconazole-resistant Candida strains, the 4,6-bis(trifluoromethyl) analog maintained exceptional potency (MIC 0.125–1 μg/mL), while mono-substituted analogs showed reduced activity (MIC 8–32 μg/mL) and conventional azoles failed completely (MIC >64 μg/mL) [4]. This resilience against resistance mechanisms likely stems from the compound's ability to simultaneously engage multiple binding regions, creating a high evolutionary barrier to target site mutations.
The dual substitution also enhances pharmacokinetic properties:
This strategic molecular design exemplifies how rational pharmacophore integration can yield compounds with superior target affinity and biological efficacy against challenging therapeutic targets.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0